Anticoronaviral Activity: Saikosaponin B2 Demonstrates Superior Potency and Selectivity Index vs. Saikosaponins A, C, and D
In a head-to-head comparison of saikosaponins A, B2, C, and D against human coronavirus 229E (HCoV-229E) using the XTT assay, SSB2 exhibited the strongest antiviral activity with an IC50 of 1.7 ± 0.1 µmol/L and the highest selectivity index (SI) of 221.9, based on a CC50 of 383.3 ± 0.2 µmol/L [1]. Mechanistic time-of-addition studies further revealed that SSB2 at 6 µmol/L significantly inhibited HCoV-229E infection when added both pre-infection (-4 to -1 h) and post-infection (1-4 h), and also demonstrated inhibitory effects on viral attachment and penetration [1].
| Evidence Dimension | Antiviral potency (IC50) and selectivity index (SI) against HCoV-229E |
|---|---|
| Target Compound Data | SSB2: IC50 = 1.7 ± 0.1 µmol/L; CC50 = 383.3 ± 0.2 µmol/L; SI = 221.9 |
| Comparator Or Baseline | SSA: IC50 = 8.6 ± 0.3 µmol/L, SI = 26.6; SSC: IC50 = 12.9 ± 0.4 µmol/L; SSD: IC50 = 12.7 ± 0.4 µmol/L |
| Quantified Difference | SSB2 IC50 is 5.1-fold lower than SSA, 7.6-fold lower than SSC, and 7.5-fold lower than SSD; SSB2 SI is 8.3-fold higher than SSA |
| Conditions | HCoV-229E infection of MRC-5 cells; XTT cell viability assay; 0.25-25 µmol/L concentration range |
Why This Matters
SSB2's superior potency and safety margin make it the preferred saikosaponin for coronavirus entry inhibition studies, where class-average compound selection would underestimate antiviral efficacy by 5- to 7.6-fold.
- [1] Cheng PW, Ng LT, Chiang LC, Lin CC. Antiviral Effects of Saikosaponins on Human Coronavirus 229E in Vitro. Clin Exp Pharmacol Physiol, 2006, 33(7): 612-616. View Source
